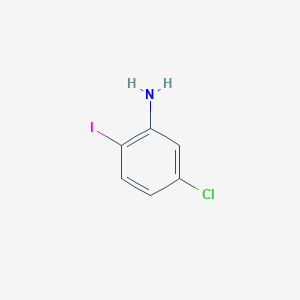

5-Chloro-2-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOMAFDDLHSVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348664 | |

| Record name | 5-chloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6828-35-9 | |

| Record name | 5-Chloro-2-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6828-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-iodoaniline (CAS: 6828-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring both a chloro and an iodo group on the aniline scaffold, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its utility in the development of pharmacologically relevant molecules.

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6828-35-9 | [1] |

| Molecular Formula | C₆H₅ClIN | [1] |

| Molecular Weight | 253.47 g/mol | [1] |

| Appearance | White to Brown powder/crystal | |

| Melting Point | 40-44 °C | |

| Boiling Point | 295.8 ± 25.0 °C (Predicted) | [2] |

| Density | 2.015 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| pKa | 1.48 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Data/Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz, 1H), 6.47 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.15 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.9, 139.8, 135.3, 120.1, 114.4, 81.2 |

| HRMS (ESI) | m/z calculated for [C₆H₅ClIN+H]⁺: 253.9233, found: 253.9218 |

| IR, Mass Spec | Data available from various suppliers |

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common and effective method involves the diazotization of 4-chloro-2-nitroaniline, followed by a Sandmeyer-type reaction and subsequent reduction of the nitro group.

Synthetic Workflow from 4-Chloro-2-nitroaniline

The following diagram illustrates a typical multi-step synthesis of this compound from 4-Chloro-2-nitroaniline.

Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline.[3]

Step 1: Synthesis of 1-Chloro-2-iodo-4-nitrobenzene

-

To a stirred solution of 4-chloro-2-nitroaniline in aqueous sulfuric acid at 0 °C, a solution of sodium nitrite is added dropwise.

-

The resulting diazonium salt solution is then slowly added to a solution of potassium iodide at 20 °C.

-

The reaction mixture is stirred until the reaction is complete, as monitored by TLC.

-

The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to yield 1-chloro-2-iodo-4-nitrobenzene.

Step 2: Synthesis of this compound

-

To a solution of 1-chloro-2-iodo-4-nitrobenzene in ethanol and acetic acid, iron powder is added portion-wise.

-

The mixture is heated to reflux and stirred until the reduction is complete.

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

-

The residue is purified by column chromatography to afford this compound.

Purification

Purification of this compound is typically achieved by flash column chromatography on silica gel or by recrystallization.[4]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various heterocyclic scaffolds of medicinal interest, most notably pyrimidoindolones.[1] While direct involvement of this compound in biological signaling pathways has not been reported, its utility lies in providing a key structural motif for compounds that exhibit significant pharmacological activity.

Synthesis of Pyrimidoindolones

The synthesis of pyrimidoindolones from this compound is a key application in medicinal chemistry. The general synthetic approach involves a multi-step sequence, often beginning with a Sonogashira coupling.

Potential Pharmacological Activity of Derivatives

While specific pharmacological data for pyrimidoindolones derived directly from this compound is limited in the public domain, related heterocyclic structures, such as pyrimido[5,4-c]cinnolines, have been investigated for their antiplatelet activities.[5] This suggests that the pyrimidoindolone scaffold, accessible from this compound, may be a promising starting point for the discovery of new therapeutic agents. The chloro and iodo substituents on the aniline ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for this compound

| Category | Information | Reference |

| Hazard Codes | T (Toxic), Xi (Irritant) | [2] |

| Risk Phrases | R25 (Toxic if swallowed), R37/38 (Irritating to respiratory system and skin), R41 (Risk of serious damage to eyes), R52/53 (Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment) | [2] |

| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S61 (Avoid release to the environment) | [2] |

| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |

| GHS Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for the construction of complex heterocyclic molecules. The primary application of this compound as a precursor to pyrimidoindolones highlights its importance in medicinal chemistry. Further investigation into the pharmacological activities of its derivatives is warranted and could lead to the identification of novel therapeutic agents. As with all chemical reagents, proper handling and adherence to safety protocols are essential when working with this compound.

References

5-Chloro-2-iodoaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analytical data for 5-Chloro-2-iodoaniline, a key intermediate in various organic synthesis applications, including the development of pharmaceuticals and agrochemicals.

Core Data Presentation

Quantitative data for this compound is summarized below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₅ClIN | [1][2][3][4][5] |

| Molecular Weight | 253.47 g/mol | [1][2][3][4][5] |

| CAS Number | 6828-35-9 | [1][3][4] |

| Appearance | Off-white crystalline powder / Brown solid | [2] |

| Melting Point | 40-44 °C | [3] |

| IUPAC Name | This compound | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two cited experimental protocols.

Protocol 1: Synthesis from 4-Chloro-2-nitroaniline

This is a two-step synthesis process involving diazotization, iodination, and subsequent reduction of the nitro group.[5]

Step 1: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene

-

Dissolve 4-Chloro-2-nitroaniline in aqueous sulfuric acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled solution to form the diazonium salt.

-

Add a solution of potassium iodide (KI) to the reaction mixture at 20 °C. This will introduce the iodo group, yielding 4-Chloro-2-iodo-1-nitrobenzene with a reported yield of 94%.[5]

Step 2: Reduction to this compound

-

The intermediate, 4-Chloro-2-iodo-1-nitrobenzene, is then reduced to the final product.

-

This reduction is achieved using iron (Fe) powder and acetic acid in an ethanol solvent.

-

The reaction mixture is heated to drive the reaction to completion.

-

This step has a reported yield of 90%.[5]

Protocol 2: Decarboxylative Iodination of 2-Amino-4-chlorobenzoic Acid

This method provides a transition-metal-free and base-free route to 2-iodoanilines.

-

Combine 2-amino-4-chlorobenzoic acid, iodine (I₂), and potassium iodide (KI) in a high-pressure stainless-steel reactor with a glass liner containing acetonitrile (CH₃CN).

-

Purge the autoclave with oxygen by three cycles of pressurization and venting, then pressurize with O₂ to 10 bar.

-

Stir the reaction mixture at 160 °C for 2 hours in a heating mantle.

-

After the reaction is complete, cool the reactor with a water bath.

-

Extract the product and purify by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Synthesis workflow for this compound.

Caption: Decarboxylative iodination experimental workflow.

References

physical and chemical properties of 5-Chloro-2-iodoaniline

An In-depth Technical Guide to 5-Chloro-2-iodoaniline

This technical guide provides a comprehensive overview of the core physical, chemical, and spectral properties of this compound (CAS No: 6828-35-9), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physical and Chemical Properties

This compound is a solid compound, appearing as a white to tan or brown powder or crystalline solid[1][2][3]. It is sensitive to light and should be stored accordingly, typically at 2-8°C under protection from light[4].

The key quantitative physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClIN | [5][6][7] |

| Molecular Weight | 253.47 g/mol | [5][6][7] |

| Melting Point | 40-44 °C | [1][3][4][8] |

| Boiling Point | 295.8 ± 25.0 °C (Predicted) | [3][4] |

| Density | 2.015 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | > 110 °C (> 230.0 °F) - closed cup | [4][8] |

| pKa | 1.48 ± 0.10 (Predicted) | [4] |

| Appearance | White to tan solid powder and/or chunks | [1] |

| Purity (Assay) | 97% - 98% | [3][8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectral information.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz, 1H), 6.47 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.15 (s, 2H) | [2] |

| ¹³C NMR | (100 MHz, CDCl₃): δ 147.9, 139.8, 135.3, 120.1, 114.4, 81.2 | [2] |

| HRMS (ESI) | Calculated for [C₆H₅ClIN+H⁺]: 253.9233, Found: 253.9218 | [2] |

| Infrared Spectrum | Conforms to Structure | [1][5] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported[6]. A common and effective method involves a two-step process starting from 4-Chloro-2-nitroaniline.[6] Another practical route involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids.[2]

Method 1: From 4-Chloro-2-nitroaniline [6]

This multi-step synthesis involves diazotization of the starting material followed by iodination and subsequent reduction of the nitro group.

-

Step 1: Diazotization and Iodination

-

4-Chloro-2-nitroaniline is treated with aqueous sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂) at 0 °C to form the corresponding diazonium salt.

-

The diazonium salt is then reacted with potassium iodide (KI) at 20 °C. This results in the formation of 1-Chloro-4-iodo-2-nitrobenzene with a reported yield of 94%.

-

-

Step 2: Reduction

-

The intermediate, 1-Chloro-4-iodo-2-nitrobenzene, is reduced to the target compound, this compound.

-

This reduction is achieved using iron (Fe) powder and acetic acid (HOAc) in an ethanol solvent under heating.

-

This step proceeds with a reported yield of 90%.

-

Caption: Workflow for the synthesis of this compound.

Purification Protocol

The crude product from the synthesis is typically purified to achieve the desired level of purity for subsequent applications.

Method: Flash Column Chromatography [2]

-

The crude product is concentrated under vacuum.

-

The residue is loaded onto a silica gel column.

-

The column is eluted with a solvent mixture. A commonly used system is ethyl acetate/petroleum ether in a 1/50 (v/v) ratio.[2]

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Caption: General workflow for purification and analysis.

Reactivity and Applications

The chemical structure of this compound, featuring amino, chloro, and iodo groups on a benzene ring, makes it a versatile building block in organic chemistry. The carbon-iodine bond is relatively weak compared to carbon-bromine or carbon-chlorine bonds, making the iodo-substituted position highly reactive in various metal-catalyzed cross-coupling reactions such as Sonogashira and Heck reactions.[9]

Its primary application is as a reactant and intermediate in the synthesis of more complex molecules, including pyrimidoindolones, which are of interest in medicinal chemistry.[7]

Safety Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Statements: Users should wear protective gloves, clothing, and eye/face protection.[10] Avoid breathing dust/fumes and ensure work is conducted in a well-ventilated area.[10] In case of ingestion, medical attention should be sought immediately.[10]

-

Storage: Store locked up in a cool, dry, well-ventilated area away from light.[3][4][10]

References

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. bgbchem.com [bgbchem.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound | C6H5ClIN | CID 639697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 5-氯-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Iodobenzene - Wikipedia [en.wikipedia.org]

- 10. chemicalbook.com [chemicalbook.com]

Technical Guide: Physicochemical Properties of 5-Chloro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 5-Chloro-2-iodoaniline (CAS No: 6828-35-9), a key intermediate in various organic syntheses. This document outlines its physical properties, detailed experimental protocols for their determination, and a representative synthetic pathway.

Core Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and application in further chemical reactions. The experimentally determined melting point and the predicted boiling point are summarized below.

| Property | Value | Notes |

| Melting Point | 40-44 °C | Solid at room temperature.[1][2][3][4] |

| 40-42 °C | [5] | |

| Boiling Point | 295.8 ± 25.0 °C | Predicted value.[3] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus (e.g., Mel-Temp or Thiele tube). This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus and Materials:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

This compound sample (dry and finely powdered)

-

Mortar and pestle (if sample is not powdered)

-

Heating medium (silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form to ensure efficient heat transfer.[1] If necessary, gently grind the crystalline solid in a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound.[6]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[6][7] The packed sample height should be approximately 2-3 mm.[6][7]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary range.[7]

-

Accurate Determination: Place the capillary tube in the heating block of the melting point apparatus.[7][8]

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[7]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1). This is the beginning of the melting range.[6] Continue heating slowly and record the temperature at which the last solid crystal melts (T2). This is the end of the melting range.

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Thiele Tube Method)

As the boiling point of this compound is high and predicted, experimental determination would likely be conducted under reduced pressure to prevent decomposition. The following is a general procedure for determining the boiling point of a liquid at atmospheric pressure using a Thiele tube, which can be adapted for reduced pressure conditions.

Apparatus and Materials:

-

Thiele tube

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or thread for attachment

-

Heating mantle or Bunsen burner

-

Heat-transfer fluid (e.g., silicone oil)

-

Sample of the liquid

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.[9]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9]

-

Heating: Suspend the assembly in the Thiele tube filled with a heating fluid, ensuring the sample is fully immersed.[9]

-

Applying Heat: Gently heat the side arm of the Thiele tube.[9] As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

-

Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[9]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9] This indicates that the vapor pressure of the liquid equals the external atmospheric pressure.

-

Recording: Record the temperature and the ambient atmospheric pressure.

Synthetic Workflow

This compound can be synthesized from 4-Chloro-2-nitroaniline through a multi-step reaction sequence. This process involves diazotization, followed by a Sandmeyer-type reaction with potassium iodide, and finally, reduction of the nitro group.

Caption: Synthesis pathway of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. quora.com [quora.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-iodoaniline for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-iodoaniline is a halogenated aromatic amine of interest in synthetic organic chemistry, serving as a building block for more complex molecules in pharmaceutical and materials science research. A thorough understanding of its solubility in various laboratory solvents is fundamental for its effective use in synthesis, purification, and formulation. This technical guide provides a detailed overview of the predicted solubility of this compound, a general experimental protocol for its quantitative determination, and a logical workflow for solubility assessment.

Predicted Solubility Profile

For a structurally related compound, aniline, it is only slightly soluble in water (around 3.6 g/L at 25°C) but shows good solubility in organic solvents such as ethanol, acetone, and chloroform.[2][3] This further supports the predicted solubility behavior of this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The hydrophobic nature of the halogenated benzene ring dominates over the hydrophilic character of the single amine group. |

| Methanol | Polar Protic | Moderate to High | The alcohol can hydrogen bond with the amine group, and its alkyl chain can interact with the aromatic ring. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate dissolution. |

| Acetone | Polar Aprotic | High | The polar aprotic nature of acetone allows it to effectively solvate the polar amine group and the nonpolar ring. |

| Dichloromethane (DCM) | Nonpolar | High | DCM is an effective solvent for many organic compounds due to its ability to dissolve a wide range of polarities. |

| Chloroform | Nonpolar | High | Similar to DCM, chloroform is a good solvent for many organic solids. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Ethyl acetate's polarity is suitable for solvating both the polar and nonpolar regions of the molecule. |

| Hexane | Nonpolar | Low to Very Low | The high nonpolarity of hexane makes it a poor solvent for the relatively polar amine group. |

| Toluene | Nonpolar | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide array of organic compounds. |

Experimental Protocol for a Standard Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity solid)

-

Selected laboratory solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a different solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method.

-

For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and measure the peak area.

-

For UV-Vis analysis, measure the absorbance of the sample and standards at the wavelength of maximum absorbance (λmax).

-

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) of the standards against their concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

This protocol is based on general methods for determining the solubility of organic compounds.[4][5] For regulatory purposes, standardized guidelines such as those from the OECD should be consulted.[6][7][8][9]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility.

Caption: Workflow for determining the solubility of a chemical compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility of this compound. While specific quantitative data remains to be experimentally determined, the provided qualitative profile, detailed experimental protocol, and logical workflow offer a robust framework for approaching the solubility assessment of this and similar compounds in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

Synthesis of 5-Chloro-2-iodoaniline from 3-chloroaniline: A Technical Guide

This guide provides a comprehensive overview of a robust multi-step synthetic pathway for the preparation of 5-Chloro-2-iodoaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals, starting from 3-chloroaniline. The synthesis avoids direct iodination, which would yield a mixture of isomers, in favor of a more controlled, regioselective route.

The described pathway involves five key transformations:

-

Protection: The amino group of 3-chloroaniline is protected as a formanilide to control reactivity and direct subsequent substitution.

-

Nitration: A nitro group is introduced ortho to the protected amino group.

-

Deprotection: The formyl protecting group is removed to yield 5-chloro-2-nitroaniline.

-

Diazotization and Iodination: The amino group of 5-chloro-2-nitroaniline is converted to a diazonium salt and subsequently substituted with iodine via a Sandmeyer-type reaction.

-

Reduction: The nitro group of the resulting 1-chloro-2-iodo-4-nitrobenzene is selectively reduced to afford the target this compound.

Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time |

| 1 | Formylation | 3-Chloroaniline | 88% Formic Acid | Toluene | Reflux | 1-1.5 h |

| 2 | Nitration | 3-Chloroformanilide | 95% Nitric Acid, Acetic Anhydride | None | 0-5 °C | 2 h |

| 3 | Hydrolysis | 5-Chloro-2-nitroformanilide | 25% Sodium Hydroxide | Water | Reflux | 2 h |

| 4 | Diazotization & Iodination | 5-Chloro-2-nitroaniline | Conc. HCl, NaNO₂, KI | Water | 0-5 °C to Heat | ~1 h |

| 5 | Reduction | 1-Chloro-2-iodo-4-nitrobenzene | Iron powder, Acetic Acid | Ethanol | Heating | Not specified |

Table 2: Reaction Yields

| Step | Product | Theoretical Molar Mass ( g/mol ) | Typical Yield | Reference |

| 1 | 3-Chloroformanilide | 155.58 | 97% | [1] |

| 2 & 3 | 5-Chloro-2-nitroaniline | 172.56 | 62% (over 2 steps) | [1] |

| 4 | 1-Chloro-2-iodo-4-nitrobenzene | 283.45 | ~94% (analogous) | [2] |

| 5 | This compound | 253.47 | 90% | [2] |

Experimental Protocols

Step 1: Synthesis of 3-Chloroformanilide (Protection)

-

Apparatus Setup: Equip a 250 mL three-necked flask with a water trap, reflux condenser, and a magnetic stirrer.

-

Reagent Charging: Add 51.5 g (0.41 mol) of 3-chloroaniline and 150 mL of toluene to the flask. Stir until the aniline is fully dissolved.

-

Formylation: Slowly add 23.5 g (0.45 mol) of 88% formic acid. Heat the mixture to reflux and maintain for 1 hour.

-

Reaction Completion: Cool the mixture to 65-70 °C and add an additional 6.4 g (0.12 mol) of 88% formic acid. Return the mixture to reflux for another hour.

-

Work-up: Cool the reaction to room temperature. Remove the majority of the toluene and excess formic acid using a rotary evaporator. The resulting white solid, 3-chloroformanilide, can be used in the next step without further purification. A yield of approximately 61.7 g (97%) is expected.[1]

Step 2 & 3: Synthesis of 5-Chloro-2-nitroaniline (Nitration and Hydrolysis)

-

Apparatus Setup: Use a 50 mL three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cooled in an ice-water bath.

-

Nitration: Add 10.0 g (64 mmol) of finely ground 3-chloroformanilide from Step 1 to the flask. Prepare a nitrating mixture by combining 6.0 g (90 mmol) of 95% nitric acid and 8.6 g (84 mmol) of acetic anhydride. Cool the nitrating mixture and add it dropwise to the flask, maintaining the internal temperature between 0-5 °C. After the addition is complete, continue stirring at this temperature for 2 hours.[1]

-

Hydrolysis: In a separate flask, prepare a solution of 25% sodium hydroxide in water. Heat it to reflux. Carefully add the nitration reaction mixture to the hot NaOH solution. Continue to reflux with stirring for 2 hours.[1]

-

Isolation: Cool the mixture to room temperature. Collect the precipitated yellow solid by vacuum filtration. Wash the solid with cold water.

-

Purification: Dry the solid in an oven at 60-80 °C. This procedure yields approximately 8.0 g of 5-chloro-2-nitroaniline (62% overall yield from 3-chloroformanilide) with a purity of >98%.[1]

Step 4: Synthesis of 1-Chloro-2-iodo-4-nitrobenzene (Diazotization and Iodination)

This protocol is adapted from the synthesis of a closely related compound.[3]

-

Apparatus Setup: In a flask equipped with a magnetic stirrer, place it in an ice-salt bath.

-

Amine Dissolution: Dissolve 5-chloro-2-nitroaniline (e.g., 0.0116 mol, 2.0 g) in concentrated HCl (10 mL). Cool the mixture to 0-5 °C.

-

Diazotization: While stirring vigorously, add a solution of sodium nitrite (e.g., 0.14 mol, 0.96 g) in a minimal amount of water dropwise, keeping the temperature between 0-5 °C. Stir for an additional 5-10 minutes after addition is complete.

-

Iodination: In a separate beaker, dissolve potassium iodide (e.g., 0.0134 mol, 2.17 g) in a minimal amount of water. Add this KI solution dropwise to the cold diazonium salt solution.

-

Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature, stirring until the evolution of nitrogen gas ceases.

-

Work-up: Gently heat the mixture to drive the reaction to completion and reduce the volume. Cool the mixture in an ice bath overnight to precipitate the product.

-

Isolation: Filter the precipitate and wash thoroughly with distilled water to yield crude 1-chloro-2-iodo-4-nitrobenzene.

Step 5: Synthesis of this compound (Reduction)

This protocol is based on a standard Béchamp reduction method suitable for halogenated nitroarenes.[2][4]

-

Apparatus Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine the crude 1-chloro-2-iodo-4-nitrobenzene from Step 4, ethanol, and a small amount of acetic acid.

-

Reduction: Add iron powder (Fe) in portions to the mixture. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate), washed with a basic solution (e.g., saturated sodium bicarbonate) and then brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound. A yield of approximately 90% can be expected for this step.[2]

Synthesis Workflow and Reaction Pathway

Caption: Overall synthetic workflow from 3-chloroaniline to this compound.

Caption: Logical relationship of the multi-step synthesis pathway.

References

- 1. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-2-iodoaniline

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-iodoaniline, a key intermediate in various synthetic applications. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the compound's structural elucidation through NMR spectroscopy.

Experimental Protocol

The following is a standard procedure for the acquisition of NMR spectra for this compound.

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

NMR spectra were recorded on a Bruker AVANCE NEO 400 spectrometer.[1]

-

¹H NMR Spectrum:

-

¹³C NMR Spectrum:

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals for the aromatic protons and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.52 | Doublet (d) | 8.4 | 1H | H-6 |

| 6.73 | Doublet (d) | 2.4 | 1H | H-3 |

| 6.47 | Doublet of doublets (dd) | J₁ = 8.4, J₂ = 2.4 | 1H | H-4 |

| 4.15 | Singlet (s) | - | 2H | -NH₂ |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | C-1 |

| 139.8 | C-6 |

| 135.3 | C-4 |

| 120.1 | C-5 |

| 114.4 | C-3 |

| 81.2 | C-2 |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.[1]

Structural Assignment and Data Interpretation

The following diagram illustrates the structure of this compound with the corresponding proton and carbon numbering for NMR signal assignment.

Figure 1: Structure of this compound with atom numbering.

Interpretation of ¹H NMR Spectrum:

-

The downfield singlet at 4.15 ppm corresponds to the two protons of the amine (-NH₂) group.[1]

-

The aromatic region displays three distinct signals. The doublet at 7.52 ppm is assigned to H-6, which is ortho to the iodine atom and shows coupling with H-4.[1]

-

The doublet at 6.73 ppm is attributed to H-3, which is ortho to the amine group and shows coupling with H-4.[1]

-

The doublet of doublets at 6.47 ppm corresponds to H-4, which is coupled to both H-3 and H-6.[1]

Interpretation of ¹³C NMR Spectrum:

-

The signal at 147.9 ppm is assigned to C-1, the carbon atom bonded to the electron-donating amine group.[1]

-

The most upfield signal in the aromatic region at 81.2 ppm corresponds to C-2, which is directly attached to the highly electronegative iodine atom.[1]

-

The remaining signals at 139.8, 135.3, 120.1, and 114.4 ppm are assigned to C-6, C-4, C-5, and C-3, respectively, based on the expected electronic effects of the substituents.[1] The carbon attached to the chlorine atom (C-5) is observed at 120.1 ppm.[1]

References

An In-depth Technical Guide to the Safe Handling and Storage of 5-Chloro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols for handling and storing 5-Chloro-2-iodoaniline, a key intermediate in various organic syntheses. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Physicochemical and Hazard Profile

This compound is a solid, off-white crystalline powder with a molecular weight of 253.47 g/mol .[1][2][3] It is crucial to understand its inherent hazards to implement appropriate safety measures.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 6828-35-9 | [1] |

| Molecular Formula | C6H5ClIN | [1][3][4] |

| Molecular Weight | 253.47 | [1][3][4] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 40-44 °C | [1][2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][5] |

| Boiling Point | 295.8 °C | [2] |

| Density | 2.015 g/cm³ | [2] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][6][7] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields, face shield. | [1] |

| Skin Protection | Protective gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact. | [1][6] |

| Respiratory Protection | Type P2 (EN 143) respirator cartridges should be used where dust formation is likely. | [1] |

Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling in a laboratory setting.

References

- 1. This compound 97 6828-35-9 [sigmaaldrich.com]

- 2. bgbchem.com [bgbchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-2-Iodoaniline, 4-Chloro 2 Iodo Aniline Manufacturers, SDS [mubychem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

A Technical Guide to 5-Chloro-2-iodoaniline: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Chloro-2-iodoaniline, a valuable building block in synthetic and medicinal chemistry. This document details its commercial availability, synthetic routes, and key applications in the synthesis of bioactive molecules, including a discussion of relevant signaling pathways targeted by its derivatives.

Commercial Availability of 97% Pure this compound

A critical first step in research and development is securing a reliable source of starting materials. This compound with a purity of 97% or higher is readily available from several commercial suppliers. The following table summarizes key information from prominent vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Sigma-Aldrich | 6828-35-9 | C₆H₅ClIN | 253.47 | 97% | Available in various quantities.[1] |

| Fisher Scientific | 6828-35-9 | C₆H₅ClIN | 253.47 | 97% | Distributes Sigma-Aldrich products.[2] |

| Santa Cruz Biotechnology | 6828-35-9 | C₆H₅ClIN | 253.47 | ≥97% | |

| BLD Pharm | 6828-35-9 | C₆H₅ClIN | 253.47 | 97% | Offers various purity grades. |

| Shreeneel Chemicals | 6828-35-9 | C₆H₅ClIN | 253.47 | >98% | [3] |

Synthesis of this compound

For researchers who prefer to synthesize this intermediate in-house, a common and effective method is a two-step process starting from 4-Chloro-2-nitroaniline.

Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline[4]

Step 1: Diazotization and Iodination

-

To a solution of 4-Chloro-2-nitroaniline in aqueous sulfuric acid at 0°C, slowly add a solution of sodium nitrite (NaNO₂).

-

Maintain the temperature at 0°C and stir the mixture for the appropriate time to ensure complete formation of the diazonium salt.

-

To this solution, add a solution of potassium iodide (KI) at 20°C.

-

The desired iodo-nitro intermediate will precipitate out of the solution. Isolate the product by filtration and wash with cold water.

Step 2: Reduction of the Nitro Group

-

Suspend the iodo-nitro intermediate from Step 1 in ethanol.

-

Add iron (Fe) powder and acetic acid (HOAc) to the suspension.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

The following diagram illustrates the synthetic workflow:

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Iodoanilines

This protocol is a general procedure that can be adapted for the reaction of this compound with various arylboronic acids.[4][5][6][7]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Synthesis of Pyrimido[4,5-b]quinolindiones

While a direct synthesis of pyrimidoindolones from this compound is not extensively documented, related heterocyclic systems like pyrimido[4,5-b]quinolindiones can be synthesized through multi-component reactions. These compounds are of interest due to their potential biological activities.[8][9][10]

Experimental Protocol: Three-Component Synthesis of Pyrimido[4,5-b]quinolindiones[9][11]

This reaction does not directly utilize this compound but illustrates a common strategy for constructing the pyrimido[4,5-b]quinoline core, which could potentially be adapted.

Materials:

-

6-amino-2-(methylthio)pyrimidin-4(3H)-one (1.0 mmol)

-

Dimedone (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Catalyst (e.g., Fe₃O₄@nano-cellulose/Sb(V))

-

Solvent (e.g., ethanol) or solvent-free conditions

Procedure:

-

Combine the 6-aminopyrimidinone, dimedone, and the aromatic aldehyde in a reaction vessel.

-

Add the catalyst.

-

Heat the mixture under reflux in a suitable solvent or under solvent-free conditions at an elevated temperature (e.g., 70°C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

Isolate the product by filtration and purify by recrystallization.

Bioactive Derivatives: 5-Chloroindoles as Anticancer Agents

A significant application of this compound derivatives is in the synthesis of bioactive molecules. Notably, 5-chloroindole derivatives have emerged as potent anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[11][12][13][14][15]

Synthesis of 5-Chloroindole Derivatives

The synthesis of 5-chloroindole derivatives can be achieved through various routes, often starting from precursors that can be synthesized from 5-chloroaniline derivatives.[11][12][14] A common strategy involves the Fischer indole synthesis.

EGFR/BRAF Signaling Pathway Inhibition

Several 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key drivers in many cancers.[13][15] The diagram below illustrates the simplified EGFR/BRAF signaling pathway and the points of inhibition by these compounds.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)[13]

The cytotoxic effects of synthesized 5-chloroindole derivatives against cancer cell lines are commonly evaluated using the MTT assay.

Procedure:

-

Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

This technical guide provides a solid foundation for researchers working with this compound. The information on its commercial availability, synthesis, and diverse applications in the development of novel therapeutic agents highlights its importance as a versatile chemical intermediate.

References

- 1. 5-クロロ-2-ヨードアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. 4-Chloro 2 Iodo Aniline Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. scispace.com [scispace.com]

- 8. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. An efficient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cellulose/Sb (V) as a bio-based magnetic nano-catalyst [scientiairanica.sharif.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-iodoaniline for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-iodoaniline, a key chemical intermediate in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, and established synthesis protocols. Furthermore, it explores its application in the development of targeted therapies, specifically in the synthesis of pyrimidoindolones, which have shown potential as inhibitors of critical signaling pathways in oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, data summaries, and visual representations of chemical and biological pathways to support further research and application.

Chemical Identity and Synonyms

The compound with the chemical formula C₆H₅ClIN is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1][2]. It is also commonly referred to by several synonyms in scientific literature and chemical supplier catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Table 1: IUPAC Name and Synonyms for this compound

| Type | Name |

| IUPAC Name | This compound[1][2] |

| Synonyms | 5-chloro-2-iodobenzenamine[1][2] |

| Benzenamine, 5-chloro-2-iodo-[1][2] | |

| 2-AMINO-4-CHLORO-IODOBENZENE | |

| 5-CHLORO-2-IODO-PHENYLAMINE[2] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The following tables summarize its key properties and spectroscopic data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6828-35-9 | [3][4] |

| Molecular Formula | C₆H₅ClIN | [3][4] |

| Molecular Weight | 253.47 g/mol | [1][3][4] |

| Appearance | Brown or off-white crystalline solid | [5][6] |

| Melting Point | 40-44 °C | [3][4] |

| Flash Point | > 110 °C (>230 °F) - closed cup | [3] |

| Boiling Point | 295.8 °C (Predicted) | [7] |

| Density | 2.015 g/cm³ (Predicted) | [7] |

| InChI Key | FEOMAFDDLHSVMO-UHFFFAOYSA-N | [2][3] |

| SMILES | Nc1cc(Cl)ccc1I | [3] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz, 1H), 6.47 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.15 (s, 2H) | [5][6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.9, 139.8, 135.3, 120.1, 114.4, 81.2 | [5][6] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for [C₆H₅ClIN+H]⁺: 253.9233, Found: 253.9218 | [5][6] |

| Infrared (IR) Spectroscopy | Data available on PubChem, typically showing N-H stretching for the amine group and C-H and C-C stretching for the aromatic ring. | [2] |

Experimental Protocols: Synthesis of this compound

This compound is not a naturally occurring compound and must be synthesized. A common and effective laboratory-scale synthesis proceeds via a two-step sequence starting from 4-Chloro-2-nitroaniline. This process involves the introduction of an iodine atom via a Sandmeyer-type reaction, followed by the reduction of the nitro group to an amine.

Overall Synthesis Workflow

The synthesis can be visualized as a two-stage process, starting with the diazotization of a precursor followed by iodination, and concluding with the reduction of the nitro functional group.

Caption: A two-step synthesis of this compound.

Step 1: Synthesis of 5-Chloro-2-iodonitrobenzene via Diazotization and Iodination

This step is a modification of the Sandmeyer reaction, where the amino group of the starting material is converted into a diazonium salt, which is subsequently displaced by iodide.

-

Materials:

-

4-Chloro-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Deionized Water

-

-

Procedure:

-

A solution of 4-Chloro-2-nitroaniline in aqueous sulfuric acid is prepared and cooled to 0 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature at 0 °C to form the diazonium salt.

-

An aqueous solution of potassium iodide is then added to the reaction mixture.

-

The reaction is allowed to proceed at 20 °C, during which nitrogen gas evolves, and the aryl iodide precipitates.

-

The crude product, 5-Chloro-2-iodonitrobenzene, is collected by filtration, washed with water, and dried. A yield of approximately 94% can be expected for this step.

-

Step 2: Reduction of 5-Chloro-2-iodonitrobenzene to this compound

The final step involves the reduction of the nitro group to an amine. Iron in acetic acid is a common and effective reagent for this transformation.

-

Materials:

-

5-Chloro-2-iodonitrobenzene

-

Iron powder (Fe)

-

Glacial Acetic Acid (HOAc)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

The 5-Chloro-2-iodonitrobenzene from Step 1 is dissolved in a mixture of ethanol and glacial acetic acid.

-

Iron powder is added portion-wise to the solution, and the mixture is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess iron is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. A yield of around 90% is typical for this reduction step.

-

The final product can be further purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent[5][6].

-

Applications in Drug Development: Synthesis of Pyrimidoindolones as Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of more complex heterocyclic structures with significant biological activity. One notable application is in the preparation of pyrimidoindolones, a class of compounds that have been investigated as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase[8][9].

The general synthetic approach involves the coupling of this compound with a suitable pyrimidine derivative, followed by intramolecular cyclization to form the pyrimidoindolone core. The substituents on both the aniline and pyrimidine moieties can be varied to optimize the inhibitory activity and selectivity against the target kinases.

The EGFR and BRAF Signaling Pathways in Cancer

The EGFR and BRAF proteins are key components of signaling pathways that regulate cell growth, proliferation, and survival. Mutations that lead to the constitutive activation of these pathways are common drivers of various cancers[7][9].

-

EGFR Signaling: Upon binding of a growth factor like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This triggers a downstream cascade, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which ultimately promotes cell proliferation and survival[2][10].

-

BRAF Signaling: BRAF is a serine/threonine-protein kinase that acts downstream of RAS in the MAPK/ERK signaling pathway. The V600E mutation in BRAF leads to its constitutive activation, resulting in uncontrolled cell growth, and is frequently observed in melanoma[11][12].

Inhibitors of these pathways are a cornerstone of targeted cancer therapy. Pyrimidoindolones derived from this compound can be designed to bind to the ATP-binding site of the EGFR or BRAF kinase domain, preventing their activation and blocking the downstream signaling cascade, thereby inhibiting cancer cell growth.

Caption: Inhibition of the EGFR-BRAF pathway by pyrimidoindolones.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Safety Information for this compound

| Category | Information | Reference |

| Signal Word | Danger | [3] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) | [3] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, type P2 (EN 143) respirator cartridges | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from light. Keep container tightly closed. | [7] |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for a variety of applications. Of particular interest to the drug development community is its role as a precursor to pyrimidoindolones, which have demonstrated potential as inhibitors of critical cancer-related signaling pathways. This guide provides the foundational technical information required for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore their full therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 5. Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]

- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current Insights of BRAF Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]

- 11. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancercenter.com [cancercenter.com]

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-iodoaniline in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has profound implications in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds, which are prevalent in many biologically active compounds.

5-Chloro-2-iodoaniline is a valuable and versatile building block in this context. The presence of two distinct halogen atoms—a highly reactive iodine and a less reactive chlorine—allows for selective and sequential functionalization. The primary application of this compound in Suzuki-Miyaura coupling is the synthesis of 4-chloro-2-arylanilines. These products serve as crucial intermediates in the development of a wide range of therapeutics, particularly as kinase inhibitors. The 4-chloro-2-arylaniline scaffold is a key component of many compounds designed to modulate critical signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 4-chloro-2-arylaniline core structure, readily synthesized from this compound, is a privileged scaffold in medicinal chemistry. It is a key component of numerous kinase inhibitors that target signaling pathways often dysregulated in cancer. By undergoing further synthetic transformations, these intermediates are elaborated into potent and selective inhibitors of various kinases.

Key Signaling Pathways Targeted:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: The 4-anilinoquinazoline framework, which can be derived from 4-chloro-2-arylanilines, is a well-established pharmacophore for EGFR inhibitors.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[2]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 4-Anilinoquinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, offering a multi-pronged approach to cancer therapy by simultaneously inhibiting tumor cell proliferation and angiogenesis.[3]

-

Receptor-Interacting Protein Kinase 2 (RIPK2) Signaling: The NOD1-RIPK2 signaling pathway is a critical component of the innate immune system. Dysregulation of this pathway is linked to inflammatory diseases. Recent studies have identified 4-anilinoquinazoline derivatives as potent and selective inhibitors of RIPK2, highlighting their potential as anti-inflammatory agents.[4][[“]][6]

The ability to readily synthesize a diverse library of 4-chloro-2-arylanilines via Suzuki-Miyaura coupling of this compound provides a robust platform for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of haloanilines with various boronic acids. While specific data for this compound is compiled from general knowledge of similar reactions, these examples provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Iodoanilines with Arylboronic Acids

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |

| 3 | N-methyl-2-iodoaniline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |

| 4 | N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | - |

Table 2: Illustrative Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 16 | 80-90 |

| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88-98 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 18 | 75-85 |

Note: The data in Table 2 is representative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Brine solution

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst (and ligand, if separate) to the reaction mixture.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath or on a heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-2-arylaniline.

Visualizations

Diagrams of Key Processes

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

References

- 1. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. consensus.app [consensus.app]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: Palladium-Catalyzed Heck Reaction of 5-Chloro-2-iodoaniline for the Synthesis of Substituted Alkenyl Anilines

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the Heck-Mizoroki cross-coupling reaction of 5-Chloro-2-iodoaniline with an alkene. The Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from readily available starting materials.[1][2] This protocol outlines a ligand-free approach using a palladium catalyst, which offers a simplified and cost-effective procedure.[3][4] The resulting 2-alkenyl anilines are valuable intermediates in the synthesis of various heterocyclic compounds, such as indoles and quinolines, which are prevalent in pharmaceuticals and natural products.[3][5]

Introduction

The palladium-catalyzed Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base.[2] Specifically, the reaction of 2-iodoanilines with acrylates under ligand-free conditions has been shown to be an efficient method for producing 2-alkenylanilines with moderate to high yields.[3] The choice of catalyst, base, and solvent are critical parameters that influence the reaction outcome. Palladium acetate (Pd(OAc)₂) and palladium on carbon (Pd/C) are commonly used catalysts, while organic bases like triethylamine (NEt₃) and inorganic bases are employed to neutralize the hydrogen halide generated during the catalytic cycle.[3][4][6] Acetonitrile and 1,4-dioxane have proven to be effective solvents for this transformation.[3][4] This protocol provides a general methodology that can be adapted for various alkene coupling partners.

Key Reaction Parameters

A summary of typical reaction conditions for the Heck reaction of 2-iodoanilines is presented in the table below. These parameters are based on established literature for similar substrates and provide a solid starting point for the reaction with this compound.[3][4]

| Parameter | Condition | Notes |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 5.0 mol% is a typical loading.[3] |

| Palladium on Carbon (Pd/C) | 10 wt% can be used as a heterogeneous alternative.[4] | |

| Base | Triethylamine (NEt₃) | 2.0 equivalents are generally sufficient.[3][4] |

| Solvent | Acetonitrile (CH₃CN) | An effective solvent for ligand-free conditions.[3] |

| 1,4-Dioxane | Another suitable solvent, particularly with Pd/C.[4] | |

| Temperature | 100 °C | A common reaction temperature to ensure a reasonable reaction rate.[3][4] |